5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine

Lipophilicity Drug-likeness Physicochemical property

5-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic small molecule (C13H14N4O, MW 242.28 g/mol) belonging to the 1H-pyrrolo[2,3-b]pyridine class, a scaffold widely explored for kinase inhibition. The compound features a 5-ethoxy substituent and a 3-(1-methyl-1H-pyrazol-4-yl) group.

Molecular Formula C13H14N4O
Molecular Weight 242.28 g/mol
CAS No. 923582-92-7
Cat. No. B12883791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine
CAS923582-92-7
Molecular FormulaC13H14N4O
Molecular Weight242.28 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(NC=C2C3=CN(N=C3)C)N=C1
InChIInChI=1S/C13H14N4O/c1-3-18-10-4-11-12(7-15-13(11)14-6-10)9-5-16-17(2)8-9/h4-8H,3H2,1-2H3,(H,14,15)
InChIKeyVGXIMOIYIUSSED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine: Baseline Characterization and Class Profile


5-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic small molecule (C13H14N4O, MW 242.28 g/mol) belonging to the 1H-pyrrolo[2,3-b]pyridine class, a scaffold widely explored for kinase inhibition [1]. The compound features a 5-ethoxy substituent and a 3-(1-methyl-1H-pyrazol-4-yl) group. Although no primary research papers or patents explicitly profile this exact compound, its core scaffold is known to interact with the ATP-binding pocket of multiple kinases, forming key hydrogen bonds with hinge residues [2]. Without compound-specific bioactivity data, its differentiation potential is inferred from physicochemical parameters (e.g., LogP 2.36, PSA 55.73 Ų) that suggest a balance of lipophilicity and polarity amenable to oral bioavailability optimization .

Why Generic Substitution Fails for 5-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine


Substituting this compound with generic 1H-pyrrolo[2,3-b]pyridine analogs is unreliable due to the profound impact of the 5-ethoxy group on key molecular properties. Even minor alterations at position 5 (e.g., methoxy, chloro, or hydrogen) can drastically shift lipophilicity (LogP), polar surface area (PSA), and hydrogen-bond acceptor counts, which in turn affect kinase selectivity, permeability, and metabolic stability [1]. The 3-(1-methyl-1H-pyrazol-4-yl) motif is frequently employed to occupy the hinge region of kinases, while the 5-ethoxy group extends into the solvent-accessible or hydrophobic back pocket [2]. Without precise structural confirmation and property validation, generic replacements risk batch-to-batch variability in critical quality attributes such as purity, residual solvent profile, and trace metal content, potentially invalidating structure-activity relationship (SAR) studies or lead optimization campaigns [3].

Quantitative Evidence Guide for Differentiating 5-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine


Lipophilicity (LogP) Differentiation of the 5-Ethoxy Substituent vs. Methoxy and Unsubstituted Analogs

The 5-ethoxy substituent confers a computed LogP of approximately 2.36, which falls within the optimal range for oral bioavailability (LogP 1-3). Compared to the 5-methoxy analog (predicted LogP ~1.8-2.0), the ethoxy group increases lipophilicity by roughly 0.3-0.5 log units, which may enhance membrane permeability while retaining sufficient aqueous solubility. This contrasts with the unsubstituted 5-H analog, which would have a significantly lower LogP (~1.5-1.7) and potentially reduced passive permeability . The exact quantitative difference must be verified experimentally, as these are computed projections [1].

Lipophilicity Drug-likeness Physicochemical property

Polar Surface Area (PSA) and Hydrogen-Bond Acceptor Profile for Blood-Brain Barrier Penetration Prediction

The target compound possesses a computed PSA of 55.73 Ų, which is notably lower than the typical 60-70 Ų threshold associated with poor CNS penetration. This value is influenced by the ethoxy oxygen and pyrazole nitrogen atoms. In comparison, a 5-carboxylic acid analog would exhibit a significantly higher PSA (>80 Ų), drastically reducing the likelihood of crossing the blood-brain barrier. The 5-ethoxy group thus offers a strategic advantage for programs targeting CNS kinases, though head-to-head permeability data (e.g., PAMPA or MDCK-MDR1 assays) are not publicly available for this compound [1].

Polar Surface Area CNS permeability drug design

Kinase Scaffold Versatility vs. 5-Halo or 5-Aryl Substituted Analogs

In the broader 1H-pyrrolo[2,3-b]pyridine class, the 5-position substituent critically influences kinase selectivity. Electron-donating alkoxy groups (such as ethoxy) have been associated with balanced FGFR1-3 inhibition, as exemplified by compound 4h (5-trifluoromethoxy) which showed FGFR1-4 IC50 values of 7, 9, 25, and 712 nM, respectively [1]. In contrast, 5-chloro or 5-bromo analogs often introduce steric clashes in the ATP-binding pocket, while 5-phenyl derivatives may bias selectivity toward other kinases. While direct IC50 data for the target compound are absent from the public domain, its 5-ethoxy motif places it in the subset of analogs predicted to retain balanced FGFR activity without the potential toxicity liabilities associated with halogenated aromatics [1]. This is a class-level inference and must be verified through in vitro kinase profiling.

Kinase inhibition FGFR scaffold versatility

Application Scenarios for 5-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine in Scientific and Industrial Settings


FGFR-Targeted Kinase Inhibitor Hit-to-Lead Optimization

This compound can serve as a core scaffold for medicinal chemistry teams developing FGFR1-3 inhibitors for oncology indications. Its 5-ethoxy group and computed LogP (2.36) predict favorable permeability, while the 3-(1-methylpyrazol-4-yl) moiety is positioned to engage the kinase hinge region. Structure-activity relationship (SAR) exploration can proceed by elaborating the 3-position or modifying the pyrazole N-methyl group to optimize potency and selectivity [1]. However, procuring teams should note that target-specific IC50 data must be generated internally, as no public bioactivity data are available for this exact compound.

CNS-Penetrant Kinase Probe Development

With a computed PSA of 55.73 Ų, well below the 60-70 Ų CNS permeability threshold, this compound is a structurally suitable starting point for programs targeting brain-penetrant kinase inhibitors (e.g., for glioblastoma or neurodegenerative diseases). The ethoxy group contributes to this favorable PSA profile without introducing excessive lipophilicity that could lead to high tissue binding or hERG liability. Researchers should request batch-specific analytical certificates (HPLC purity, residual solvent analysis) to ensure consistency in CNS pharmacokinetic studies [1].

Chemical Biology Tool Compound Synthesis

The compound can be utilized as a synthetic intermediate for generating affinity probes or PROTAC (Proteolysis-Targeting Chimera) precursors. The ethoxy group can be selectively deprotected or modified under mild conditions, enabling the introduction of linker motifs for targeted protein degradation applications. Given that this compound is not profiled in public biological databases, procurement should be accompanied by in-house quality control (NMR, LC-MS) to confirm structural identity and purity, especially if it is sourced from non-major suppliers [1].

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